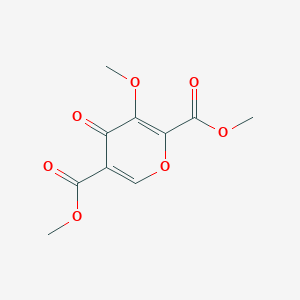
Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate is an organic compound with the molecular formula C10H10O7. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique chemical structure, which includes two ester groups and a methoxy group attached to the pyran ring. It has a molecular weight of 242.19 g/mol .
Mecanismo De Acción
Target of Action
It is known to be a useful intermediate in the synthesis of antiretroviral medications .
Mode of Action
As an intermediate, it likely undergoes further chemical reactions to form the active compound in antiretroviral medications .
Biochemical Pathways
Given its role in the synthesis of antiretroviral medications, it may indirectly influence pathways related to viral replication .
Result of Action
As an intermediate in the synthesis of antiretroviral medications, its ultimate effect would be to inhibit viral replication .
Action Environment
It’s worth noting that the compound’s synthesis process has been optimized for efficiency and environmental sustainability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylic acid.
Reduction: Formation of 3-methoxy-4-hydroxy-4H-pyran-2,5-dicarboxylate.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate: The parent compound.
Dimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylate: A similar compound with a hydroxyl group instead of a methoxy group.
Dimethyl 3-methoxy-4-hydroxy-4H-pyran-2,5-dicarboxylate: A compound with both methoxy and hydroxyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
dimethyl 3-methoxy-4-oxopyran-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7/c1-14-7-6(11)5(9(12)15-2)4-17-8(7)10(13)16-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKNLIRXCBQPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC=C(C1=O)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
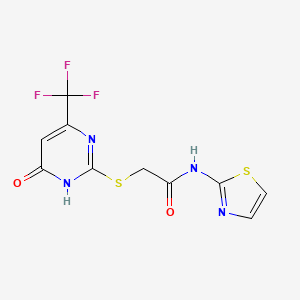
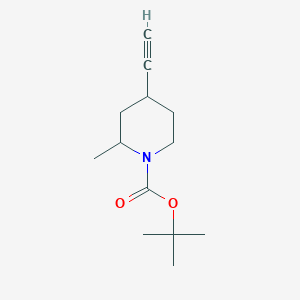
![6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2783613.png)
![4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2783615.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2783616.png)
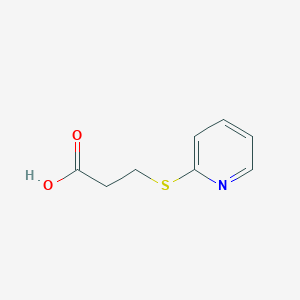
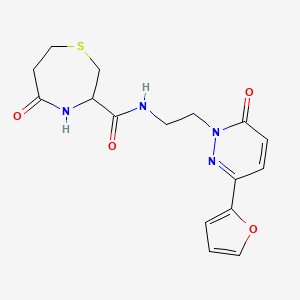
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2783622.png)
![(1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine](/img/structure/B2783623.png)
![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2783624.png)


![N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2783629.png)

